molecular formula C17H12ClNOS B2765855 5-chloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-2-carboxamide CAS No. 391225-64-2

5-chloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-2-carboxamide

Cat. No.: B2765855
CAS No.: 391225-64-2
M. Wt: 313.8
InChI Key: IMUSFWUPCFXBHI-UHFFFAOYSA-N
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Description

5-chloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-2-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound features a thiophene ring, which is a five-membered heterocyclic compound containing sulfur, and a chloro-substituted acenaphthylene moiety, which contributes to its unique chemical properties.

Mechanism of Action

Target of Action

The primary target of 5-chloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-2-carboxamide is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, being activated by both the intrinsic and extrinsic pathways .

Mode of Action

The compound interacts with FXa in a specific manner. The neutral ligand chlorothiophene in the compound interacts in the S1 subsite of FXa . This interaction allows for the combination of good oral bioavailability and high potency .

Biochemical Pathways

FXa catalyzes the conversion of prothrombin to thrombin through the prothrombinase complex, which consists of FXa, FVa, prothrombin, and Ca2+ on a phospholipid surface . Thrombin has several thrombotic functions, including the conversion of fibrinogen to fibrin, the activation of platelets, and the feedback activation of other coagulation factors, resulting in the amplification of its own formation .

Pharmacokinetics

The compound has been identified as having good oral bioavailability This means that it can be administered orally and absorbed effectively into the bloodstream

Result of Action

Inhibition of FXa by the compound produces antithrombotic effects by decreasing the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels . This remaining thrombin should be sufficient to ensure primary hemostasis, resulting in a favorable safety margin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-2-carboxamide typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with 1,2-dihydroacenaphthylene-5-amine under specific conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the acenaphthylene moiety.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, particularly at the positions adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl₃) and can be carried out under mild to moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methylthiophene-2-carboxamide: Another thiophene derivative with potential antithrombotic activity.

    5-chloro-3-phenyl-N’-((2-phenyl-1H-indol-3-yl)methylene)-1H-indole-2-carbohydrazide: A compound with notable antitubercular activity

Uniqueness

5-chloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-2-carboxamide is unique due to its specific structural features, such as the combination of a chloro-substituted thiophene ring and an acenaphthylene moiety. This unique structure contributes to its distinct chemical properties and potential biological activities .

Properties

IUPAC Name

5-chloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNOS/c18-15-9-8-14(21-15)17(20)19-13-7-6-11-5-4-10-2-1-3-12(13)16(10)11/h1-3,6-9H,4-5H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUSFWUPCFXBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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